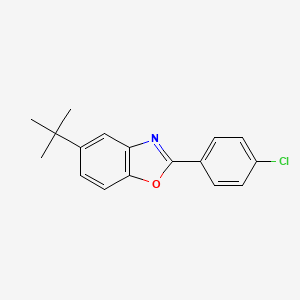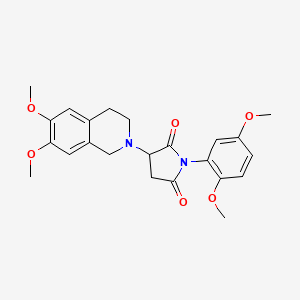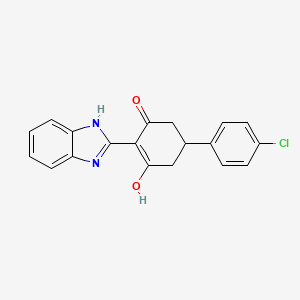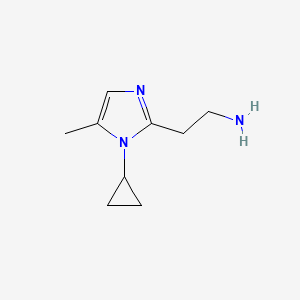
5-Tert-butyl-2-(4-chlorophenyl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Tert-butyl-2-(4-chlorophenyl)-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a tert-butyl group at the 5-position and a 4-chlorophenyl group at the 2-position of the benzoxazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-(4-chlorophenyl)-1,3-benzoxazole typically involves the condensation of 4-chloroaniline with 5-tert-butyl-2-hydroxybenzoic acid. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the benzoxazole ring. The reaction conditions usually involve heating the reaction mixture to a temperature range of 100-150°C for several hours to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-(4-chlorophenyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions, elevated temperatures.
Reduction: LiAlH4, NaBH4, anhydrous solvents, low temperatures.
Substitution: NaOCH3, KOtBu, polar aprotic solvents, room temperature to moderate heating.
Major Products Formed
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced benzoxazole derivatives.
Substitution: Substituted benzoxazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
5-Tert-butyl-2-(4-chlorophenyl)-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers. It is also used in the formulation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-(4-chlorophenyl)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways involved in tumor growth.
Comparison with Similar Compounds
Similar Compounds
5-Tert-butyl-2-hydroxyphenyl)(4-chlorophenyl)methanone: A structurally related compound with similar functional groups.
5-Tert-butyl-2’,4’-dichloro-2-hydroxybenzophenone: Another related compound with additional chlorine substitution.
Uniqueness
5-Tert-butyl-2-(4-chlorophenyl)-1,3-benzoxazole is unique due to its specific substitution pattern and the presence of both tert-butyl and 4-chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its unique structure allows for specific interactions with molecular targets, differentiating it from other similar compounds.
Properties
Molecular Formula |
C17H16ClNO |
|---|---|
Molecular Weight |
285.8 g/mol |
IUPAC Name |
5-tert-butyl-2-(4-chlorophenyl)-1,3-benzoxazole |
InChI |
InChI=1S/C17H16ClNO/c1-17(2,3)12-6-9-15-14(10-12)19-16(20-15)11-4-7-13(18)8-5-11/h4-10H,1-3H3 |
InChI Key |
ITTDRLZKDXQUFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(4-methylphenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11191280.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl naphthalene-1-carboxylate](/img/structure/B11191288.png)
![N-(1,3-benzodioxol-5-yl)-2-(3-oxo-1-{[4-(pyridin-2-yl)piperazin-1-yl]acetyl}piperazin-2-yl)acetamide](/img/structure/B11191294.png)

![ethyl 2-{[(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B11191311.png)
![N-(4-bromophenyl)-2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11191316.png)
![2-[2-(4-chlorophenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B11191321.png)

![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxamide](/img/structure/B11191336.png)
![3-(5-{[(2-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B11191340.png)
![2-amino-5-(3,4-dimethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11191353.png)

![4-Cyano-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11191374.png)
![4-chloro-N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11191377.png)
